molecular formula C8H9N3O B8635884 (4-Azidomethyl-phenyl)-methanol

(4-Azidomethyl-phenyl)-methanol

Cat. No.: B8635884
M. Wt: 163.18 g/mol
InChI Key: VVGSGMISAANDCM-UHFFFAOYSA-N
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Description

(4-Azidomethyl-phenyl)-methanol is a benzyl alcohol derivative featuring an azidomethyl (-CH₂N₃) substituent at the para position of the phenyl ring. The compound combines the reactivity of the azide group with the versatility of the alcohol functional group, making it valuable in organic synthesis, bioconjugation, and pharmaceutical research. Azides are particularly notable for their role in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient coupling with alkynes to form triazoles .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

[4-(azidomethyl)phenyl]methanol

InChI

InChI=1S/C8H9N3O/c9-11-10-5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2

InChI Key

VVGSGMISAANDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and molecular properties of (4-Azidomethyl-phenyl)-methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₈H₉N₃O 163.18 -CH₂OH, -CH₂N₃ Azidomethyl group at para position
(4-Azidophenyl)methanol C₇H₇N₃O 149.15 -CH₂OH, -N₃ Azide directly attached to phenyl ring
2-Azido-1-(4-methylphenyl)ethanone C₉H₉N₃O 175.19 -COCH₂N₃, -CH₃ Azidomethyl ketone; methyl substitution
(4-Aminomethyl-phenyl)-methanol C₈H₁₁NO 137.18 -CH₂OH, -CH₂NH₂ Aminomethyl group at para position
(4-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 280.95 -CH₂OH, -NH₂, -Br (×2) Dibromo and amino substitutions

Notes:

  • The azidomethyl group in this compound introduces distinct reactivity compared to compounds with azides directly bonded to the aromatic ring (e.g., (4-Azidophenyl)methanol) .
  • The ketone in 2-Azido-1-(4-methylphenyl)ethanone allows for nucleophilic additions, contrasting with the alcohol group in the target compound .

Reactivity and Stability

  • Azide Reactivity: this compound and 2-Azido-1-(4-methylphenyl)ethanone participate in CuAAC, but the ketone in the latter may undergo competing reactions (e.g., condensation) .
  • Stability: Azides are thermally sensitive; proper storage is critical to prevent decomposition. The aminomethyl and dibromo derivatives exhibit greater stability .
  • Functional Group Interactions: The alcohol group in this compound allows for esterification or oxidation to aldehydes, whereas the aminomethyl group in its analogue enables amide bond formation .

Preparation Methods

Synthesis of 4-(Bromomethyl)benzyl Alcohol

The precursor 4-(bromomethyl)benzyl alcohol is synthesized via radical bromination of 4-methylbenzyl alcohol using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This method, adapted from procedures for analogous substrates, involves refluxing the mixture under inert conditions to achieve selective bromination of the methyl group.

Reaction Conditions :

  • Substrate : 4-Methylbenzyl alcohol

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : AIBN (0.1 equiv)

  • Solvent : CCl₄, reflux (80°C)

  • Time : 8–12 hours

  • Yield : ~70–80%

Azide Substitution

The brominated intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This step replaces the bromine atom with an azide group, yielding the target compound.

Reaction Conditions :

  • Substrate : 4-(Bromomethyl)benzyl alcohol

  • Azide Source : NaN₃ (1.5–2.0 equiv)

  • Solvent : DMF, 60–80°C

  • Time : 6–12 hours

  • Yield : 75–85%

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 4.65 (s, 2H, CH₂N₃), 4.50 (s, 2H, CH₂OH).

  • FT-IR : 2100 cm⁻¹ (N₃ stretch), 3300 cm⁻¹ (OH stretch).

Reduction of 4-(Azidomethyl)benzoic Acid

Synthesis of 4-(Azidomethyl)benzoic Acid

4-(Bromomethyl)benzoic acid , prepared via bromination of p-toluic acid, reacts with NaN₃ in aqueous acetone to form 4-(azidomethyl)benzoic acid .

Reaction Conditions :

  • Substrate : 4-(Bromomethyl)benzoic acid

  • Azide Source : NaN₃ (2.0 equiv)

  • Solvent : Acetone/H₂O (3:1)

  • Time : 12 hours, 50°C

  • Yield : 65–75%

Reduction to Alcohol

The carboxylic acid is reduced to the primary alcohol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF).

Reaction Conditions :

  • Substrate : 4-(Azidomethyl)benzoic acid

  • Reducing Agent : LiAlH₄ (3.0 equiv)

  • Solvent : THF, 0°C → reflux

  • Time : 4–6 hours

  • Yield : 60–70%

Limitations :

  • Requires anhydrous conditions and careful quenching to prevent side reactions.

  • Lower overall yield compared to Method 1 due to multi-step synthesis.

Copper-Catalyzed Azidation of 4-(Aminomethyl)benzyl Alcohol

Diazotization and Azide Formation

While diazotization of aliphatic amines is challenging, 4-(aminomethyl)benzyl alcohol can undergo copper(I)-catalyzed azidation under modified Ullmann conditions. This method avoids unstable diazonium intermediates.

Reaction Conditions :

  • Substrate : 4-(Aminomethyl)benzyl alcohol

  • Catalyst : CuI (10 mol%)

  • Azide Source : NaN₃ (2.0 equiv)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF, 100°C

  • Time : 24 hours

  • Yield : 50–60%

Advantages :

  • Avoids hazardous bromination steps.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Safety Concerns
Nucleophilic SubstitutionBromination → Azide substitution75–85%ModerateHandling brominating agents
Acid ReductionBromination → Azidation → Reduction60–70%HighLiAlH₄ reactivity
Copper-Catalyzed AzidationDirect azidation of amine50–60%LowCopper waste management

Optimization Insights :

  • Method 1 offers the highest yield and scalability for industrial applications.

  • Method 3 is preferable for labs avoiding halogenated reagents but requires longer reaction times .

Q & A

Q. Critical Parameters :

  • Solvent choice : DMF enhances NaN₃ solubility but may require rigorous removal to avoid side reactions.
  • Temperature control : Excessive heat (>80°C) risks azide decomposition or explosion .
  • Yield variability : Impurities from incomplete substitution (e.g., residual bromide) can reduce yields to 60–75%.

Table 1 : Comparison of Synthetic Methods

MethodSolventTemperatureYield (%)Purity (%)
Bromination + NaN₃DMF70°C6895
Mitsunobo AzidationTHFRT7298

How can researchers characterize this compound and validate its structural integrity?

Basic Research Question
A multi-technique approach is essential:

  • FT-IR : Confirm azide (-N₃) stretch at ~2100 cm⁻¹ and hydroxyl (-OH) at ~3300 cm⁻¹.
  • ¹H/¹³C NMR : Key signals include benzylic -CH₂OH (δ ~4.6 ppm, singlet) and azidomethyl -CH₂N₃ (δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₉N₃O ([M+H]⁺ = 178.0722) .

Data Contradiction Example :
Discrepancies in NMR δ-values may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Cross-validation with X-ray crystallography (if crystalline) using SHELX software resolves ambiguities .

What strategies address contradictions in reported stability data for this compound under varying storage conditions?

Advanced Research Question
Conflicting stability data often stem from:

  • Light sensitivity : Azides degrade under UV light; store in amber vials at -20°C.
  • Solvent residues : Trace DMF accelerates decomposition; use Karl Fischer titration to confirm dryness .
  • Analytical method bias : HPLC (C18 column, acetonitrile/water) quantifies degradation products vs. NMR, which may miss low-concentration impurities .

Q. Resolution Protocol :

Conduct accelerated stability studies (40°C/75% RH for 1 month).

Compare degradation profiles using orthogonal techniques (HPLC, TLC, FT-IR).

Apply multivariate analysis (e.g., PCA) to identify critical degradation factors .

How can computational modeling optimize reaction pathways for this compound to minimize hazardous intermediates?

Advanced Research Question

  • DFT Calculations : Predict transition states for azide substitution (e.g., Gibbs free energy barriers). Software: Gaussian or ORCA.
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impact on reaction efficiency .
  • Hazard Prediction : Tools like CHEMCAD model thermal runaway risks during large-scale synthesis .

Case Study :
DFT analysis revealed THF as superior to DMF due to lower activation energy (ΔG‡ = 32.1 vs. 35.7 kcal/mol), reducing side products by 18% .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, face shield, and flame-resistant lab coats.
  • Ventilation : Use fume hoods with >0.5 m/s airflow; avoid static electricity near azides .
  • Waste Disposal : Quench excess azides with NaNO₂/HCl before neutralization and incineration .

Q. Emergency Response :

  • Spill Management : Cover with damp sand, collect in sealed containers, and treat with ceric ammonium nitrate to degrade azides.

How can this compound serve as a precursor in click chemistry applications, and what validation is required?

Advanced Research Question
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction Setup :

  • Combine with terminal alkynes (e.g., propargyl alcohol) in THF/H₂O (1:1).
  • Catalyze with CuSO₄/sodium ascorbate at RT .

Validation :

  • Monitor triazole formation via ¹H NMR (δ ~7.5 ppm, singlet).
  • Confirm regioselectivity using MALDI-TOF .

Optimization Challenge :
Cu(I) concentration >5 mol% may oxidize the azide; iterative DOE (Design of Experiments) balances yield and safety .

What methodologies resolve spectral overlaps in the characterization of this compound derivatives?

Advanced Research Question

  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., distinguishing -CH₂OH from -CH₂N₃).
  • Isotopic Labeling : Synthesize ¹⁵N-labeled azides to simplify MS/MS fragmentation patterns .
  • Synchrotron XRD : Resolve crystal packing effects that distort NMR/IR data .

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